2-Amino-4,4-dichlorobut-3-enoic acid
Description
2-Amino-4,4-dichlorobut-3-enoic acid is a synthetic chlorinated amino acid derivative characterized by a but-3-enoic acid backbone with an amino group at the C2 position and two chlorine atoms at the C4 position.
Properties
Molecular Formula |
C4H5Cl2NO2 |
|---|---|
Molecular Weight |
169.99 g/mol |
IUPAC Name |
2-amino-4,4-dichlorobut-3-enoic acid |
InChI |
InChI=1S/C4H5Cl2NO2/c5-3(6)1-2(7)4(8)9/h1-2H,7H2,(H,8,9) |
InChI Key |
VESBKASINHSCET-UHFFFAOYSA-N |
SMILES |
C(=C(Cl)Cl)C(C(=O)O)N |
Canonical SMILES |
C(=C(Cl)Cl)C(C(=O)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dichlorinated Pyrimidines (e.g., 2-Amino-4,6-dichloropyrimidines)
Structural Similarities :
- Both compounds feature chlorine substituents on adjacent carbons (C4 and C6 in pyrimidines vs. C4 in the butenoic acid derivative).
- An amino group is present at the C2 position in both structures.
Functional Differences :
- The pyrimidine ring in 2-amino-4,6-dichloropyrimidines introduces aromaticity and planarity, contrasting with the aliphatic, unsaturated backbone of the butenoic acid derivative.
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
Structural Similarities :
- Both compounds possess a propenoic acid chain (C=C-COOH).
- Substituents on the aromatic/olefinic system (chlorine in the target compound vs. hydroxyl groups in caffeic acid) influence polarity and reactivity.
Functional Differences :
- Caffeic acid’s phenolic hydroxyl groups confer antioxidant properties, while the dichloro and amino groups in the target compound may enhance electrophilicity or steric hindrance.
Data Tables
Table 1: Comparative Properties of Analogous Compounds
Research Implications and Gaps
- The dichlorinated pyrimidines’ NO-inhibitory mechanism suggests that this compound might interact with immune signaling pathways, though experimental validation is needed.
- Further studies should explore the target compound’s synthesis, crystallography (using tools like SHELX ), and hydrogen-bonding patterns (as in Etter’s framework ).
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